molecular formula C17H15N3O5S3 B2918712 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 941884-43-1

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2918712
CAS RN: 941884-43-1
M. Wt: 437.5
InChI Key: DFXOZZFABPHKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide, commonly known as EPTA, is a chemical compound that has attracted interest in the scientific community due to its potential applications in research. EPTA is a thiazole-based compound that has been synthesized and studied for its potential as a biological agent.

Scientific Research Applications

Glutaminase Inhibition

Research by Shukla et al. (2012) explores the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. They identified potent analogs with better solubility and drug-like properties, providing insight into potential therapeutic applications of similar compounds in cancer treatment and other conditions where glutaminase inhibition is beneficial (Shukla et al., 2012).

Antimicrobial Applications

Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, showing promising results as antimicrobial agents. This study suggests the potential of similar compounds, like 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide, in developing new antimicrobial drugs (Darwish et al., 2014).

Cyclization Reactions

Coustard (2001) studied the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, leading to the formation of various cyclic orthothioesters. This research indicates the versatility of compounds like 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide in organic synthesis, particularly in forming complex cyclic structures (Coustard, 2001).

COVID-19 Drug Applications

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives as potential antimalarial agents, and also evaluated their potential as COVID-19 drugs through computational calculations and molecular docking studies. This suggests the relevance of similar compounds in addressing contemporary global health challenges like COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S3/c1-2-28(24,25)13-5-3-11(4-6-13)7-16(21)19-17-18-14(10-27-17)15-8-12(9-26-15)20(22)23/h3-6,8-10H,2,7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXOZZFABPHKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

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